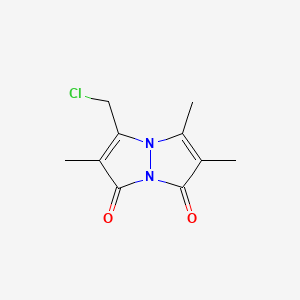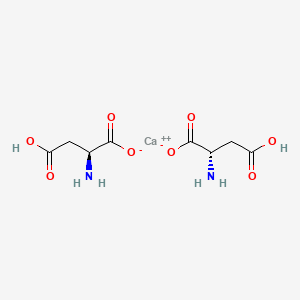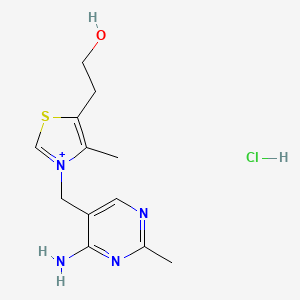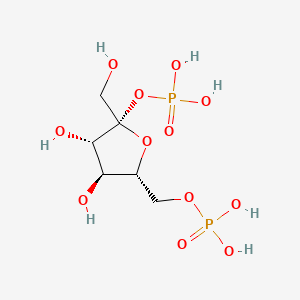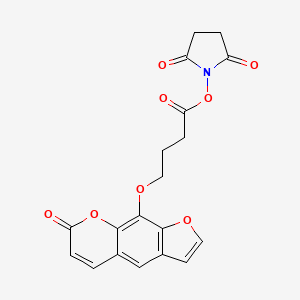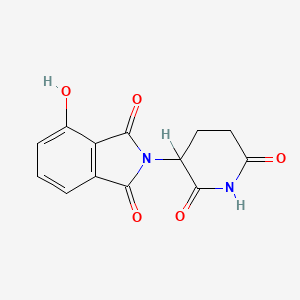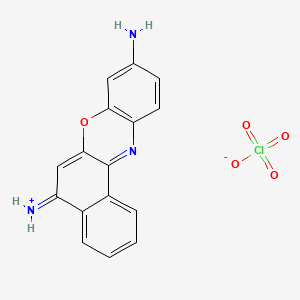![molecular formula C₁₇H₂₄O₃ B1663509 (E)-[6]-Dehydroparadol CAS No. 878006-06-5](/img/structure/B1663509.png)
(E)-[6]-Dehydroparadol
Descripción general
Descripción
(E)-6-Dehidroparadol es un compuesto natural que se encuentra en el jengibre. Es un derivado del paradol, conocido por su sabor picante y sus posibles beneficios para la salud.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (E)-6-Dehidroparadol generalmente implica la deshidrogenación del paradol. Un método común es el uso de una reacción de deshidrogenación catalizada por paladio. Las condiciones de reacción a menudo incluyen un catalizador de paladio, una base adecuada y una atmósfera inerte para evitar la oxidación.
Métodos de producción industrial: En un entorno industrial, la producción de (E)-6-Dehidroparadol se puede escalar utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cromatografía, asegura la eliminación de cualquier impureza.
Análisis De Reacciones Químicas
Tipos de reacciones: (E)-6-Dehidroparadol experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros en presencia de una base como el hidróxido de sodio.
Principales productos:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados sustituidos de (E)--Dehidroparadol.
Aplicaciones Científicas De Investigación
(E)-6-Dehidroparadol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como material de partida para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles propiedades antiinflamatorias y antioxidantes.
Medicina: Investigado por su posible uso en el tratamiento de diversas dolencias, como el cáncer y las enfermedades cardiovasculares.
Industria: Utilizado en la producción de agentes aromatizantes y fragancias debido a su sabor picante y aroma.
Mecanismo De Acción
El mecanismo de acción de (E)-6-Dehidroparadol implica su interacción con varios objetivos moleculares y vías:
Objetivos moleculares: Interactúa con enzimas y receptores involucrados en las vías inflamatorias y del estrés oxidativo.
Vías involucradas: Modula la actividad del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y las vías de la proteína quinasa activada por mitógeno (MAPK), lo que lleva a una reducción de la inflamación y el estrés oxidativo.
Comparación Con Compuestos Similares
(E)-6-Dehidroparadol se puede comparar con otros compuestos similares, tales como:
Paradol: El compuesto madre, conocido por su sabor picante y beneficios para la salud.
Gingerol: Otro compuesto que se encuentra en el jengibre, conocido por sus propiedades antiinflamatorias y antioxidantes.
Shogaol: Un compuesto con estructura química y actividades biológicas similares.
Singularidad: (E)-6-Dehidroparadol destaca por su estructura deshidrogenada única, que imparte propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h9-13,19H,3-8H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMBOMODZLJDKX-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53172-10-4 | |
| Record name | Dehydroparadol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053172104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate](/img/structure/B1663429.png)
